3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one 3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 82628-82-8
VCID: VC20767513
InChI: InChI=1S/C15H13NO6/c17-11-7-13(19)15(14(20)8-11)12(18)6-3-9-1-4-10(5-2-9)16(21)22/h1-2,4-5,7-8,17,19-20H,3,6H2
SMILES: C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-]
Molecular Formula: C15H13NO6
Molecular Weight: 303.27 g/mol

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

CAS No.: 82628-82-8

Cat. No.: VC20767513

Molecular Formula: C15H13NO6

Molecular Weight: 303.27 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one - 82628-82-8

Specification

CAS No. 82628-82-8
Molecular Formula C15H13NO6
Molecular Weight 303.27 g/mol
IUPAC Name 3-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Standard InChI InChI=1S/C15H13NO6/c17-11-7-13(19)15(14(20)8-11)12(18)6-3-9-1-4-10(5-2-9)16(21)22/h1-2,4-5,7-8,17,19-20H,3,6H2
Standard InChI Key VCSSZOJJYHKTRY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator